Mimonoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mimonoside B is a type of natural compound that is found in the leaves of Mimusops elengi, a plant that is commonly found in tropical regions. This compound has been the focus of scientific research due to its potential health benefits and medicinal properties.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of Mimonoside B and how it exerts its effects in the body.
4. Formulation: Mimonoside B can be formulated into various forms such as tablets, capsules, and creams for easier consumption and application.
Conclusion:
Mimonoside B is a natural compound that has been the subject of several scientific studies due to its potential health benefits and medicinal properties. The synthesis method of Mimonoside B involves the extraction and purification of the compound from the leaves of Mimusops elengi. Mimonoside B has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. However, more research is needed to fully understand its potential health benefits and medicinal properties.
Efectos Bioquímicos Y Fisiológicos
Mimonoside B has been found to have several biochemical and physiological effects in the body. Some of these effects are as follows:
1. Reduces inflammation: Mimonoside B has been found to reduce inflammation in the body by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
2. Protects against oxidative stress: Mimonoside B is a potent antioxidant that can help protect the body against oxidative stress and free radical damage.
3. Inhibits cancer cell growth: Mimonoside B has been found to inhibit the growth and spread of cancer cells by inducing apoptosis and cell cycle arrest.
4. Regulates blood sugar levels: Mimonoside B has been found to regulate blood sugar levels in the body by increasing insulin sensitivity and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mimonoside B has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Natural compound: Mimonoside B is a natural compound that can be easily extracted from the leaves of Mimusops elengi.
2. Potent effects: Mimonoside B has been found to have potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic effects.
3. Low toxicity: Mimonoside B has been found to have low toxicity and is generally considered safe for human consumption.
Limitations:
1. Limited availability: Mimusops elengi is not widely available, and the extraction process can be time-consuming and expensive.
2. Lack of standardization: There is currently no standardized method for the extraction and purification of Mimonoside B, which can lead to variations in the quality and purity of the compound.
3. Limited research: There is limited research on the safety and efficacy of Mimonoside B in humans, and more studies are needed to fully understand its potential health benefits and medicinal properties.
Direcciones Futuras
There are several future directions for the research on Mimonoside B. Some of these are as follows:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of Mimonoside B in humans.
2. Standardization: A standardized method for the extraction and purification of Mimonoside B should be established to ensure the quality and purity of the compound.
3.
Métodos De Síntesis
Mimonoside B can be extracted from the leaves of Mimusops elengi using various methods such as solvent extraction, steam distillation, and Soxhlet extraction. However, the most commonly used method is solvent extraction. In this method, the leaves are first dried and then ground into a fine powder. The powder is then mixed with a suitable solvent such as ethanol or methanol and left to soak for several hours. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) to obtain pure Mimonoside B.
Aplicaciones Científicas De Investigación
Mimonoside B has been the subject of several scientific studies due to its potential health benefits and medicinal properties. Some of the scientific research applications of Mimonoside B are as follows:
1. Anti-inflammatory: Mimonoside B has been found to possess anti-inflammatory properties that can help reduce inflammation in the body.
2. Antioxidant: Mimonoside B is a potent antioxidant that can help protect the body against oxidative stress and free radical damage.
3. Anti-cancer: Mimonoside B has been found to possess anti-cancer properties that can help prevent the growth and spread of cancer cells.
4. Anti-diabetic: Mimonoside B has been found to possess anti-diabetic properties that can help regulate blood sugar levels in the body.
Propiedades
Número CAS |
135754-98-2 |
---|---|
Nombre del producto |
Mimonoside B |
Fórmula molecular |
C63H102O29 |
Peso molecular |
1323.5 g/mol |
Nombre IUPAC |
10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C63H102O29/c1-24-34(68)38(72)42(76)53(84-24)91-50-40(74)37(71)29(20-64)85-56(50)89-47-44(78)49(48-39(73)35(69)27(66)22-82-48)90-54(45(47)79)92-51-43(77)46(88-52-41(75)36(70)28(67)23-83-52)30(21-65)86-55(51)87-33-12-13-60(6)31(59(33,4)5)11-14-62(8)32(60)10-9-25-26-19-58(2,3)15-17-63(26,57(80)81)18-16-61(25,62)7/h9,24,26-56,64-79H,10-23H2,1-8H3,(H,80,81) |
Clave InChI |
WXICVNMUAGRJND-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Sinónimos |
3-O-(((alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2)-(beta-xylopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)oleanolic acid mimonoside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.